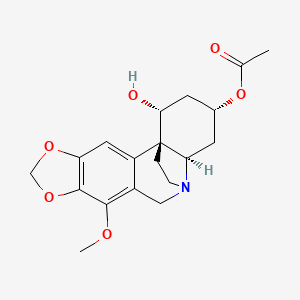

3-Acetylnerbowdine

Description

Properties

CAS No. |

100196-22-3 |

|---|---|

Molecular Formula |

C19H23NO6 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

[(1S,13R,15R,17R)-17-hydroxy-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-yl] acetate |

InChI |

InChI=1S/C19H23NO6/c1-10(21)26-11-5-15-19(16(22)6-11)3-4-20(15)8-12-13(19)7-14-18(17(12)23-2)25-9-24-14/h7,11,15-16,22H,3-6,8-9H2,1-2H3/t11-,15-,16-,19+/m1/s1 |

InChI Key |

BSVABPABKQCTBP-GZJVQYRHSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@@]3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)[C@@H](C1)O |

Canonical SMILES |

CC(=O)OC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C(C1)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Acetylnerbowdine: A Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylnerbowdine is a crinine-type alkaloid belonging to the extensive family of Amaryllidaceae alkaloids. This document provides a comprehensive overview of the natural sources, discovery, and isolation of this compound. While it is considered a minor alkaloid, its presence in medicinally significant plants of the Nerine genus, particularly Nerine bowdenii, warrants further investigation into its biosynthesis and potential pharmacological activities. This guide synthesizes the available scientific literature to present a technical overview for researchers in natural product chemistry, drug discovery, and related fields.

Introduction

The Amaryllidaceae family of plants is a well-established source of structurally diverse and biologically active alkaloids. These compounds have garnered significant attention for their wide range of pharmacological effects, including antiviral, anticancer, and acetylcholinesterase inhibitory activities. Among the various structural classes of Amaryllidaceae alkaloids, the crinine-type alkaloids are a prominent group. This compound is a derivative of the crinine alkaloid nerbowdine. This guide focuses on the technical details surrounding the natural occurrence and discovery of this specific compound.

Natural Sources

The primary natural source of this compound identified to date is the bulb of Nerine bowdenii, a flowering plant native to South Africa.[1] This species is known to produce a complex mixture of Amaryllidaceae alkaloids.[2][3][4][5] While numerous alkaloids have been isolated and characterized from Nerine bowdenii, this compound is considered a minor constituent.[1][3][4]

Table 1: Quantitative Data on Alkaloid Content in Amaryllidaceae Species

| Plant Species | Plant Part | Total Alkaloid Yield (% of dry weight) | Major Alkaloids | Yield of a Minor Alkaloid (example) | Reference |

| Nerine bowdenii | Bulbs | Not specified | Belladine, Ambelline, N-demethylbelladine | Not specified for this compound | [3] |

| Nerine undulata | Bulbs | Not specified | Undulatine, Buphanamine | Buphanidrine, Bowdesine (unquantified) | [3] |

Discovery and Isolation

The discovery of this compound is closely linked to the broader phytochemical investigation of Nerine species. The parent compound, nerbowdine, was first described in the early 1960s. The acetylated derivative, this compound, was later identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the alkaloid extracts from the bulbs of Nerine bowdenii.[1]

General Experimental Protocol for Isolation of Amaryllidaceae Alkaloids

The following is a generalized experimental protocol for the extraction and isolation of alkaloids from Nerine bulbs, based on methodologies reported in the literature for similar compounds.[3]

3.1.1. Plant Material

-

Fresh or dried bulbs of Nerine bowdenii are used as the starting material.

3.1.2. Extraction

-

The bulbs are minced or ground into a fine powder.

-

The powdered material is subjected to maceration or Soxhlet extraction with an organic solvent, typically methanol or ethanol, for an extended period (e.g., 24-48 hours).

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

3.1.3. Acid-Base Partitioning

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic impurities.

-

The acidic aqueous phase containing the alkaloids is then basified (e.g., with ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is repeatedly extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to transfer the alkaloids into the organic phase.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield a crude alkaloid fraction.

3.1.4. Chromatographic Purification

-

The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

-

A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent.

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the fractions containing this compound is achieved through preparative TLC or High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid.

3.1.5. Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to determine the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore system.

Visualizations

Discovery and Sourcing Workflow

The following diagram illustrates the general workflow from the plant source to the identification of this compound.

References

Unveiling 3-Acetylnerbowdine: A Technical Guide to its Isolation from Nerine bowdenii

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the isolation and characterization of 3-Acetylnerbowdine, a crinine-type alkaloid, from the bulbs of Nerine bowdenii. This document details the experimental protocols, presents key quantitative and spectroscopic data, and explores potential biological signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Nerine bowdenii, a member of the Amaryllidaceae family, is a rich source of structurally diverse and biologically active alkaloids. Among these, the crinine-type alkaloids have garnered significant interest for their potential pharmacological activities. This compound is one such alkaloid isolated from the bulbs of this plant. This guide synthesizes the available scientific literature to provide a detailed technical understanding of its extraction and purification.

Experimental Protocols

The isolation of this compound from Nerine bowdenii is a multi-step process involving extraction and extensive chromatographic purification. The following protocol is based on established methodologies for the separation of Amaryllidaceae alkaloids.

Plant Material and Extraction

Fresh bulbs of Nerine bowdenii are minced and extracted with ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude alkaloid mixture. This crude extract is subsequently subjected to an acid-base extraction to selectively separate the alkaloidal fraction from non-alkaloidal compounds.

Chromatographic Purification

The purification of this compound from the crude alkaloid extract is achieved through a series of chromatographic techniques. A general workflow is outlined below. The precise conditions for each step, such as solvent gradients and column specifications, are critical for the successful isolation of the target compound from a complex mixture of over twenty identified alkaloids.

General Chromatographic Workflow:

Caption: General workflow for the isolation of this compound.

Detailed separation is typically achieved using a combination of:

-

Silica Gel Column Chromatography: Utilizing a gradient of solvents such as chloroform and methanol to perform the initial fractionation of the crude extract.

-

Alumina Column Chromatography: Further separation of fractions obtained from the silica gel column.

-

Preparative Thin-Layer Chromatography (TLC): Used for the separation of minor alkaloids and purification of fractions.

-

High-Performance Liquid Chromatography (HPLC): The final purification step to yield the pure compound.

Data Presentation

While specific quantitative data for the isolation of this compound, such as yield and purity from the original plant material, are not extensively reported in the literature, the following tables summarize the key analytical data required for its identification and characterization.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃, ppm) | Data not available in the searched literature. |

| ¹³C NMR (CDCl₃, ppm) | Data not available in the searched literature. |

| Mass Spectrometry (GC-MS) | Identified as one of the crinine-type alkaloids present in Nerine bowdenii bulb extracts.[1] |

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the known biological activities of other crinine-type alkaloids from the Amaryllidaceae family, several potential pathways can be inferred.

Acetylcholinesterase Inhibition

Many Amaryllidaceae alkaloids are known inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, a therapeutic strategy for Alzheimer's disease. Crinine-type alkaloids have been shown to possess AChE inhibitory activity.

Caption: Postulated mechanism of acetylcholinesterase inhibition.

Cytotoxic Activity and Apoptosis Induction

Several crinine-type alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The underlying mechanisms often involve the induction of apoptosis (programmed cell death). While the precise molecular targets are often not fully characterized, potential pathways could involve the modulation of key apoptotic regulators.

Caption: Hypothetical pathway for cytotoxicity via apoptosis induction.

Conclusion

The isolation of this compound from Nerine bowdenii presents a challenging yet rewarding endeavor for natural product chemists. The methodologies outlined in this guide, based on established protocols for Amaryllidaceae alkaloids, provide a solid foundation for its successful purification. While detailed quantitative and spectroscopic data remain to be fully published, the identification of this compound opens avenues for further pharmacological investigation. The potential for acetylcholinesterase inhibition and cytotoxic activity, inferred from related crinine-type alkaloids, suggests that this compound could be a valuable lead compound in the development of new therapeutic agents. Further research is warranted to fully elucidate its biological mechanisms of action and therapeutic potential.

References

The Biosynthesis of 3-Acetylnerbowdine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylnerbowdine is a member of the Amaryllidaceae alkaloids, a large and structurally diverse family of plant-derived specialized metabolites with significant pharmacological potential. While the general biosynthetic pathway of Amaryllidaceae alkaloids is increasingly understood, the specific route to this compound has not been fully elucidated. This technical guide provides a comprehensive overview of the known core biosynthetic pathway leading to the universal precursor of Amaryllidaceae alkaloids, norbelladine, and presents a putative pathway for the subsequent formation of this compound. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development by summarizing the current state of knowledge, providing detailed experimental methodologies for key enzymatic steps, and offering a visual representation of the proposed biosynthetic pathway.

Introduction

The Amaryllidaceae family of plants is a rich source of unique alkaloids, many of which exhibit a wide range of biological activities, including antiviral, acetylcholinesterase inhibitory, and anticancer properties.[1] These alkaloids are derived from a common biosynthetic scaffold, norbelladine, which is formed from the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA).[2][3] From this central intermediate, a variety of enzymatic reactions, including oxidative C-C phenol coupling, methylation, and hydroxylation, lead to the vast structural diversity observed in this alkaloid class.[2][3]

This compound represents a specific structural elaboration within this family. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for enabling the synthesis of novel derivatives with improved therapeutic properties. This guide will detail the established upstream pathway to norbelladine and then propose a scientifically reasoned downstream pathway to this compound, based on known enzymatic reactions in Amaryllidaceae and other plant species.

The Core Biosynthetic Pathway of Amaryllidaceae Alkaloids

The biosynthesis of all Amaryllidaceae alkaloids begins with the aromatic amino acids L-phenylalanine and L-tyrosine, which are converted to the key precursors, 3,4-dihydroxybenzaldehyde (3,4-DHBA) and tyramine, respectively.[3][4]

Formation of Precursors

-

Tyramine Biosynthesis: L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to produce tyramine.[3]

-

3,4-Dihydroxybenzaldehyde (3,4-DHBA) Biosynthesis: L-phenylalanine is the precursor for 3,4-DHBA. This conversion is believed to proceed through the phenylpropanoid pathway, involving enzymes such as phenylalanine ammonia-lyase (PAL) , cinnamate 4-hydroxylase (C4H) , and coumarate 3-hydroxylase (C3H) .[5]

Formation of the Norbelladine Scaffold

The condensation of tyramine and 3,4-DHBA is the cornerstone of Amaryllidaceae alkaloid biosynthesis, leading to the formation of norbelladine. This transformation is catalyzed by norbelladine synthase (NBS) , which facilitates a Pictet-Spengler-type reaction to form a Schiff base intermediate, norcraugsodine, that is subsequently reduced to norbelladine.[2][3] An alternative or complementary enzyme, noroxomaritidine reductase (NR) , has also been shown to catalyze the reduction step.[2][3]

Methylation to 4'-O-methylnorbelladine

Following its formation, norbelladine is typically O-methylated by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) to yield 4'-O-methylnorbelladine.[4] This compound is a critical branch-point intermediate for the biosynthesis of various Amaryllidaceae alkaloid skeletons, including the crinine, lycorine, and galanthamine types.[2][4]

Putative Biosynthetic Pathway of this compound

The specific enzymatic steps leading from 4'-O-methylnorbelladine to this compound have not been experimentally verified. However, based on the structure of nerbowdine and related Amaryllidaceae alkaloids, a plausible pathway can be proposed. This putative pathway involves intramolecular oxidative C-C phenol coupling followed by acetylation.

Oxidative Phenol Coupling to form the Nerbowdine Skeleton

The formation of the characteristic dibenzofuran core of nerbowdine from 4'-O-methylnorbelladine is proposed to occur via an intramolecular para-ortho' oxidative C-C phenol coupling. This type of reaction is a hallmark of Amaryllidaceae alkaloid biosynthesis and is typically catalyzed by cytochrome P450 monooxygenases (CYP450s) .[2] Specifically, enzymes from the CYP96T family have been implicated in such couplings.[2] This cyclization would lead to the formation of the nerbowdine scaffold.

Acetylation to this compound

The final step in the proposed pathway is the acetylation of the hydroxyl group at the C-3 position of nerbowdine. This reaction would be catalyzed by an acetyltransferase , utilizing acetyl-CoA as the acetyl donor. While the specific enzyme responsible for this transformation in the context of nerbowdine biosynthesis is unknown, acetyltransferases are common in plant secondary metabolism and are responsible for the modification of a wide array of natural products.[6]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from the primary precursors to this compound.

Quantitative Data

Currently, there is no specific quantitative data available in the literature for the biosynthesis of this compound. The following table summarizes general quantitative information for key enzymatic steps in the well-established part of the Amaryllidaceae alkaloid biosynthesis pathway. This data is compiled from studies on various Amaryllidaceae species and provides a baseline for understanding the efficiency of these reactions.

| Enzyme | Substrate(s) | Product | Plant Source (example) | Km (µM) | Vmax/kcat | Reference(s) |

| Tyrosine Decarboxylase (TYDC) | L-Tyrosine | Tyramine | Lycoris radiata | - | - | [3] |

| Norbelladine Synthase (NBS) | Tyramine, 3,4-Dihydroxybenzaldehyde | Norbelladine | Narcissus sp. | - | Low in vitro yield | [2] |

| Norbelladine 4'-O-methyltransferase (N4OMT) | Norbelladine, S-Adenosyl methionine | 4'-O-Methylnorbelladine | Lycoris longituba | - | - | [3] |

Note: Detailed kinetic data (Km, Vmax) for many enzymes in this pathway are not yet available in the public domain.

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound specific pathway are not available. However, the following methodologies are standard in the study of Amaryllidaceae alkaloid biosynthesis and would be applicable for the characterization of the putative enzymes involved.

Enzyme Activity Assays

Objective: To determine the catalytic activity of putative enzymes in the pathway.

General Protocol for a Putative Acetyltransferase:

-

Enzyme Preparation: The candidate acetyltransferase gene would be cloned and expressed in a heterologous system (e.g., E. coli or yeast). The recombinant protein would be purified using affinity chromatography.

-

Reaction Mixture: A typical reaction mixture (100 µL) would contain:

-

50 mM Phosphate buffer (pH 7.5)

-

1 mM Nerbowdine (substrate)

-

1 mM Acetyl-CoA (co-substrate)

-

1-5 µg of purified recombinant enzyme

-

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed, and the organic phase containing the product is collected.

-

Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.

Gene Expression Analysis

Objective: To correlate the expression of candidate genes with the production of this compound in the plant.

Workflow:

Conclusion and Future Perspectives

The biosynthesis of this compound is an intriguing area of research within the broader field of Amaryllidaceae alkaloids. While the core pathway to the central precursor, norbelladine, is well-established, the specific enzymatic steps leading to this compound remain to be experimentally validated. The putative pathway presented in this guide, involving a key oxidative C-C phenol coupling and a final acetylation step, provides a solid foundation for future research.

The identification and characterization of the specific CYP450 enzyme and acetyltransferase involved in this pathway will be crucial next steps. This will not only complete our understanding of this compound biosynthesis but also provide valuable enzymatic tools for the synthetic biology and metabolic engineering of novel Amaryllidaceae alkaloids with potential therapeutic applications. The methodologies outlined in this guide provide a roadmap for researchers to functionally characterize these elusive enzymes and unlock the full potential of this important class of natural products.

References

- 1. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

3-Acetylnerbowdine: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure and putative properties of 3-Acetylnerbowdine. As a novel derivative of the Amaryllidaceae alkaloid nerbowdine, this document outlines its inferred chemical characteristics, potential biological activities, and proposed experimental protocols for its synthesis and evaluation.

Introduction to Nerbowdine and the Amaryllidaceae Alkaloids

Nerbowdine is a naturally occurring alkaloid belonging to the Amaryllidaceae family, a group of compounds known for a wide array of biological activities.[1] These alkaloids have garnered significant interest in the scientific community for their potential therapeutic applications, including but not limited to antiviral, antitumor, antifungal, and acetylcholinesterase (AChE) inhibitory effects.[1][2] The core chemical scaffold of these compounds provides a rich template for synthetic modification and the development of novel therapeutic agents. This guide focuses on a specific, synthetically derived analogue, this compound, to explore its potential as a subject of further research and drug discovery.

Chemical Structure and Properties

While "this compound" is not a widely documented compound, its structure can be inferred from the known structure of its parent compound, nerbowdine. Nerbowdine possesses hydroxyl groups that are amenable to acetylation. The "3-Acetyl" designation suggests the addition of an acetyl group at the C3 position of the nerbowdine core structure.

Table 1: Physicochemical Properties of Nerbowdine and Predicted Properties of this compound

| Property | Nerbowdine (Experimental/Predicted) | This compound (Predicted) | Data Source |

| Molecular Formula | C₁₇H₁₉NO₄ | C₁₉H₂₁NO₅ | Inferred |

| Molecular Weight | 301.34 g/mol | 343.37 g/mol | Inferred |

| IUPAC Name | (1α,2β,3α,4aα,6β)-2,3,4,4a-tetrahydro-1H-[1][3]dioxolo[4,5-h]oxireno[2,3-c]isoquinolin-6-ol | (1α,2β,3α,4aα,6β)-6-acetoxy-2,3,4,4a-tetrahydro-1H-[1][3]dioxolo[4,5-h]oxireno[2,3-c]isoquinoline | Inferred |

| CAS Number | Not readily available | Not available | --- |

| PubChem CID | Not readily available | Not available | --- |

| Predicted Solubility | Moderately soluble in polar organic solvents | Increased solubility in nonpolar organic solvents | Chemical principle |

| Predicted LogP | Lower | Higher | Chemical principle |

Chemical Structure of Nerbowdine:

(Note: As the precise 2D structure of nerbowdine is not available in the initial search, a representative crinane alkaloid structure is used for illustrative purposes. The location of functional groups may vary.)

Proposed Structure of this compound:

(This structure is a hypothetical representation based on the acetylation of a hydroxyl group at the C3 position of a representative crinane scaffold.)

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is currently unknown. However, based on the known activities of the parent compound and the effects of acetylation on other bioactive molecules, several hypotheses can be formulated.

-

Acetylcholinesterase (AChE) Inhibition: Many Amaryllidaceae alkaloids are known inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[1] Acetylation can sometimes modify the binding affinity of a molecule to its target enzyme.

-

Anticancer Activity: Various Amaryllidaceae alkaloids have demonstrated cytotoxic effects against cancer cell lines.[1][2] The addition of an acetyl group could alter the compound's cell permeability and interaction with intracellular targets.

-

Antiviral and Antifungal Activity: These are also reported activities for this class of alkaloids.[1]

Hypothetical Signaling Pathway:

The diagram below illustrates a potential mechanism of action for this compound, focusing on the inhibition of acetylcholinesterase and its downstream effects.

Caption: Hypothetical inhibition of acetylcholinesterase by this compound.

Experimental Protocols

As this compound is a putative compound, the following are proposed experimental protocols for its synthesis and biological evaluation.

Synthesis of this compound

Objective: To synthesize this compound from nerbowdine.

Materials:

-

Nerbowdine (isolated from a natural source, e.g., Nerine bowdenii)

-

Acetic anhydride or acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve nerbowdine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

-

Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Workflow Diagram for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against AChE.

Principle: This assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the increase in absorbance due to the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a colored product.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from a commercial source

-

Acetylthiocholine iodide (ATCI) as the substrate

-

DTNB (Ellman's reagent)

-

Phosphate buffer

-

96-well microplate reader

-

Positive control (e.g., galantamine)

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE solution to each well and incubate for a predefined period.

-

Initiate the reaction by adding the substrate (ATCI) solution.

-

Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

This compound represents an unexplored derivative of the biologically active Amaryllidaceae alkaloid, nerbowdine. Based on the known pharmacology of its parent compound and the general effects of acetylation, it is a promising candidate for investigation, particularly in the areas of neurodegenerative disease and oncology. The proposed synthetic and screening protocols provide a framework for initiating research into this novel compound. Future studies should focus on the total synthesis of this compound, a comprehensive evaluation of its biological activities against a panel of cell lines and enzymes, and in vivo studies to determine its pharmacokinetic and pharmacodynamic properties.

References

Biological Activity Screening of 3-Acetylnerbowdine: A Technical Guide

Disclaimer: As of November 2025, to the best of our knowledge, there is no publicly available scientific literature detailing the biological activity screening of 3-Acetylnerbowdine. Therefore, this document serves as a comprehensive and in-depth technical guide outlining a proposed strategy for the systematic evaluation of this compound's potential biological activities. This guide is based on the known bioactivities of the parent compound, nerbowdine, other Amaryllidaceae alkaloids, and various compounds featuring a 3-acetyl chemical moiety. The experimental protocols and potential mechanisms of action described herein are intended to provide a foundational framework for researchers, scientists, and drug development professionals interested in investigating this novel compound.

Introduction

Nerbowdine, an Amaryllidaceae alkaloid, belongs to a class of natural products renowned for a wide spectrum of biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory effects. The introduction of a 3-acetyl group to the nerbowdine scaffold may modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy or novel biological functions. This guide proposes a systematic approach to screen this compound for its potential anticancer, antimicrobial, and antiviral activities.

Proposed Biological Activity Screening

A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound.

Anticancer Activity Screening

Amaryllidaceae alkaloids have demonstrated significant potential as anticancer agents. The screening of this compound should therefore begin with an assessment of its cytotoxic and cytostatic effects on a panel of human cancer cell lines.

Table 1: Proposed Anticancer Activity Screening for this compound

| Assay | Purpose | Cell Lines | Key Parameters |

| MTT Assay | To assess cell viability and determine the half-maximal inhibitory concentration (IC50). | A panel representing diverse cancer types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate)). | IC50 values after 24, 48, and 72 hours of treatment. |

| Flow Cytometry (Cell Cycle Analysis) | To determine the effect on cell cycle progression. | Cell line most sensitive to this compound from the MTT assay. | Percentage of cells in G0/G1, S, and G2/M phases. |

| Flow Cytometry (Apoptosis Assay) | To quantify the induction of apoptosis. | Cell line most sensitive to this compound. | Percentage of apoptotic cells (Annexin V-FITC/PI staining). |

| Western Blot Analysis | To investigate the modulation of key signaling proteins. | Cell line most sensitive to this compound. | Expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs). |

-

MTT Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using non-linear regression analysis.

-

-

Flow Cytometry for Cell Cycle and Apoptosis:

-

Treat cells with this compound at its IC50 concentration.

-

For cell cycle analysis, fix the cells in ethanol and stain with propidium iodide (PI).

-

For apoptosis analysis, stain the cells with Annexin V-FITC and PI.

-

Analyze the stained cells using a flow cytometer.

-

-

Western Blot Analysis:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Hypothetical signaling pathway of this compound's anticancer activity.

Antimicrobial Activity Screening

The 3-acetyl moiety is present in several synthetic compounds with known antimicrobial properties. Therefore, it is prudent to screen this compound for activity against a panel of pathogenic bacteria and fungi.

Table 2: Proposed Antimicrobial Activity Screening for this compound

| Assay | Purpose | Microorganisms | Key Parameters |

| Broth Microdilution Assay | To determine the Minimum Inhibitory Concentration (MIC). | Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger). | MIC values. |

| Agar Well Diffusion Assay | To qualitatively assess antimicrobial activity. | Same panel as above. | Zone of inhibition diameter. |

-

Broth Microdilution Assay:

-

Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under optimal conditions for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth.

-

-

Agar Well Diffusion Assay:

-

Prepare agar plates seeded with a lawn of the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a solution of this compound to each well.

-

Incubate the plates and measure the diameter of the zone of inhibition around each well.

-

Caption: Proposed workflow for antimicrobial activity screening.

Antiviral Activity Screening

Several Amaryllidaceae alkaloids have demonstrated promising antiviral activities. It is therefore recommended to evaluate this compound against a panel of clinically relevant viruses.

Table 3: Proposed Antiviral Activity Screening for this compound

| Assay | Purpose | Viruses | Key Parameters |

| Cytopathic Effect (CPE) Inhibition Assay | To determine the concentration that inhibits virus-induced cell death by 50% (EC50). | RNA viruses (e.g., Influenza A virus, Dengue virus) and DNA viruses (e.g., Herpes Simplex Virus-1). | EC50 values. |

| Plaque Reduction Assay | To confirm antiviral activity and determine the concentration that reduces the number of plaques by 50% (IC50). | Plaque-forming viruses from the CPE assay. | IC50 values. |

| Time-of-Addition Assay | To elucidate the stage of the viral life cycle that is inhibited. | Virus most sensitive to this compound. | Inhibition of viral replication when the compound is added at different time points (pre-infection, during infection, post-infection). |

-

CPE Inhibition Assay:

-

Seed host cells in 96-well plates.

-

Infect the cells with the virus in the presence of serial dilutions of this compound.

-

Incubate until CPE is observed in the virus control wells.

-

Assess cell viability using a colorimetric method (e.g., MTT).

-

Calculate the EC50 value.

-

-

Plaque Reduction Assay:

-

Infect a monolayer of host cells with the virus.

-

Overlay the cells with a semi-solid medium containing different concentrations of this compound.

-

Incubate until plaques are visible.

-

Stain the cells and count the number of plaques.

-

Calculate the IC50 value.

-

Caption: Logical flow for investigating the antiviral mechanism of action.

Conclusion

The proposed screening cascade provides a robust framework for the initial biological evaluation of this compound. Positive results in any of these primary assays will warrant further, more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. The data generated from this comprehensive screening approach will be crucial in determining the therapeutic potential of this compound and guiding its future development as a potential lead compound for anticancer, antimicrobial, or antiviral therapies.

3-Acetylnerbowdine as an Amaryllidaceae Alkaloid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetylnerbowdine and the broader family of Amaryllidaceae alkaloids. Due to the limited specific data on this compound, this document places it within the context of the well-researched Amaryllidaceae alkaloids, detailing their biosynthesis, biological activities, and mechanisms of action. This guide also offers generalized experimental protocols for the isolation and characterization of these compounds, making it a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction to Amaryllidaceae Alkaloids

The Amaryllidaceae family, comprising perennial, bulbous flowering plants, is a rich source of structurally diverse and biologically active alkaloids.[1] These specialized nitrogen-containing metabolites, known as Amaryllidaceae alkaloids (AAs), are recognized for their significant pharmaceutical potential.[1][2] To date, over 650 different AAs have been identified, with more being discovered each year.[1][3]

These alkaloids exhibit a wide array of pharmacological effects, including antitumor, antiviral, antibacterial, antifungal, antimalarial, analgesic, and cytotoxic activities.[1] A notable example is galanthamine, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, which underscores the therapeutic importance of this class of compounds.[2][4][5][6]

This compound: An Overview

Information specifically pertaining to this compound is sparse in currently available scientific literature. Its name suggests it is a derivative of nerbowdine, a crinine-type Amaryllidaceae alkaloid. The "3-acetyl" prefix indicates the presence of an acetyl group at the third position of the nerbowdine core structure. Further research is required to isolate and characterize this compound to fully elucidate its chemical structure and biological properties.

Biosynthesis of Amaryllidaceae Alkaloids

The biosynthesis of Amaryllidaceae alkaloids is a complex process that begins with the amino acids phenylalanine and tyrosine.[3][6][7] These precursors undergo a series of enzymatic reactions to form the key intermediate, norbelladine.[6][7] From norbelladine, various structural skeletons are generated through different modes of oxidative coupling, leading to the vast diversity of Amaryllidaceae alkaloids.[6]

The generalized biosynthetic pathway is depicted in the diagram below.

Caption: Generalized biosynthetic pathway of Amaryllidaceae alkaloids.

Biological Activities of Amaryllidaceae Alkaloids

Amaryllidaceae alkaloids are known for a wide spectrum of biological activities. The most prominent of these are acetylcholinesterase inhibition, anti-inflammatory effects, and cytotoxicity against cancer cells.

Acetylcholinesterase (AChE) Inhibitory Activity

Many Amaryllidaceae alkaloids have been investigated for their ability to inhibit AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][8] Inhibition of AChE increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[8] Galanthamine is a clinically used AChE inhibitor, and numerous other alkaloids from this family have shown potent activity.[4][8]

Anti-inflammatory Activity

Several Amaryllidaceae alkaloids have demonstrated significant anti-inflammatory properties.[9][10] Compounds like lycorine and narciclasine have been shown to modulate inflammatory pathways by affecting the production of pro-inflammatory and anti-inflammatory cytokines.[9][10][11]

Cytotoxic Activity

A significant number of Amaryllidaceae alkaloids exhibit potent cytotoxic effects against various cancer cell lines.[12] This has led to considerable interest in their potential as anticancer agents. For instance, certain novel alkaloids isolated from Crinum latifolium displayed potent cytotoxicity against seven lung cancer cell lines with IC50 values below 30 nM.[12]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of selected Amaryllidaceae alkaloids.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Amaryllidaceae Alkaloids

| Alkaloid | IC50 (µM) | Source Organism/Assay |

| 1-O-Acetyllycorine | 0.96 ± 0.04 | in vitro AChE assay[8][13] |

| Galanthamine | ~1.0-2.0 | Clinically used standard[8] |

| Lycorine | 213 ± 1 | in vitro AChE assay[8][13] |

| Crinine | 461 ± 14 | in vitro AChE assay[8][13] |

| Crinamidine | 300 ± 27 | in vitro AChE assay[8][13] |

| Epivittatine | 239 ± 9 | in vitro AChE assay[8][13] |

Table 2: Anti-inflammatory Activity of Amaryllidaceae Alkaloids

| Alkaloid | Activity | Assay/Model |

| Lycorine | Potent anti-inflammatory effects | in vitro and in vivo models[9][10] |

| Narciclasine | Potent anti-inflammatory effects | in vitro and in vivo models[9][10] |

| 6α-ethoxyprecriwelline | 14% COX-2 inhibition at 500 µM | Cyclooxygenase (COX) assay[10] |

Table 3: Cytotoxic Activity of Amaryllidaceae Alkaloids against Lung Cancer Cell Lines

| Alkaloid | IC50 (nM) | Cell Line |

| 4,8-dimethoxy-cripowellin C | < 30 | Seven lung cancer cell lines[12] |

| 4,8-dimethoxy-cripowellin D | < 30 | Seven lung cancer cell lines[12] |

| 9-methoxy-cripowellin B | < 30 | Seven lung cancer cell lines[12] |

| 4-methoxy-8-hydroxycripowellin B | < 30 | Seven lung cancer cell lines[12] |

Mechanism of Action & Signaling Pathways

The diverse biological activities of Amaryllidaceae alkaloids are attributed to their interaction with various molecular targets and signaling pathways.

Acetylcholinesterase Inhibition

The primary mechanism for the cognitive-enhancing effects of alkaloids like galanthamine is the reversible, competitive inhibition of the acetylcholinesterase enzyme. This leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.

Anti-inflammatory Signaling Pathways

Amaryllidaceae alkaloids such as lycorine and narciclasine exert their anti-inflammatory effects by modulating key signaling pathways. They have been shown to inhibit the NF-κB pathway, which is a central regulator of inflammation.[11] This inhibition leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9][11]

Caption: Inhibition of the NF-κB pathway by Amaryllidaceae alkaloids.

Experimental Protocols: Isolation and Characterization

The following is a generalized protocol for the extraction, isolation, and structure elucidation of Amaryllidaceae alkaloids from plant material.

Extraction

-

Plant Material Preparation: Air-dry and powder the plant material (e.g., bulbs, aerial parts).

-

Solvent Extraction: Macerate the powdered material with an organic solvent like methanol or ethanol at room temperature. Repeat the extraction multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Extraction:

-

Concentrate the crude extract under reduced pressure.

-

Acidify the residue with a dilute acid (e.g., 2% HCl) to a pH of 1-2.

-

Partition the acidic solution with a non-polar solvent (e.g., n-hexane) to remove fats and other non-polar compounds.

-

Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.

-

Extract the alkaloids from the basic aqueous solution with a polar solvent (e.g., chloroform or dichloromethane).

-

Combine the organic layers and evaporate the solvent to obtain the crude alkaloid extract.

-

Isolation and Purification

-

Column Chromatography (CC): Subject the crude alkaloid extract to flash column chromatography on silica gel.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform-methanol mixtures).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification: Combine fractions with similar TLC profiles and subject them to further purification steps like preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

Structure Elucidation

-

Spectroscopic Analysis: Determine the chemical structure of the isolated pure compounds using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the connectivity of atoms.[14]

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

-

-

X-ray Crystallography: For unambiguous determination of the absolute stereochemistry if suitable crystals can be obtained.

Caption: General workflow for the isolation and characterization of Amaryllidaceae alkaloids.

Conclusion and Future Perspectives

Amaryllidaceae alkaloids represent a vast and largely untapped resource for the discovery of new therapeutic agents. While compounds like galanthamine have already made a significant impact in medicine, the majority of these alkaloids remain understudied. The limited information available on this compound highlights the need for continued exploration of the Amaryllidaceae family to uncover novel compounds with unique biological activities. Future research should focus on the systematic isolation and pharmacological evaluation of these lesser-known alkaloids, which could lead to the development of new drugs for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

References

- 1. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. ddg-pharmfac.net [ddg-pharmfac.net]

- 5. DSpace [diposit.ub.edu]

- 6. Amaryllidaceae Alkaloids | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]

- 7. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amaryllidaceae alkaloids from Crinum latifolium with cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Therapeutic Effects of 3-Acetylnerbowdine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "3-Acetylnerbowdine" is not found in the currently available scientific literature. This guide is a predictive analysis based on the known therapeutic effects of structurally related acetylated alkaloids isolated from the Crinum genus (Amaryllidaceae family), to which "nerbowdine" likely belongs. The information presented herein is intended to serve as a hypothetical framework for potential future research.

Introduction

Alkaloids from the Amaryllidaceae family, particularly those isolated from the Crinum genus, are a rich source of bioactive compounds with a wide array of pharmacological activities.[1][2] These activities include, but are not limited to, acetylcholinesterase inhibition, cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory effects.[2][3] Acetylation of these alkaloids can modulate their biological activity. This document explores the potential therapeutic effects of a hypothetical compound, this compound, by drawing parallels with known acetylated Crinum alkaloids.

Predicted Therapeutic Effects and Mechanism of Action

Based on the bioactivities of related compounds, this compound could potentially exhibit the following therapeutic effects:

-

Neuroprotective Effects: Many Amaryllidaceae alkaloids and their acetylated derivatives show potential in the palliative treatment of Alzheimer's disease symptoms by inhibiting acetylcholinesterase (AChE).[2] For instance, 1-O-acetyl-lycorine has been identified as a potent acetylcholinesterase inhibitor.[3]

-

Anticancer Activity: Cytotoxic effects against various tumor cell lines have been reported for alkaloids from Crinum species.[2]

-

Anti-inflammatory Activity: Extracts from Crinum species have demonstrated in vitro anti-inflammatory activity.[2]

-

Antimicrobial and Antifungal Activity: Bioactive alkaloids from Crinum have been shown to possess antibacterial and antifungal properties.[3]

Potential Signaling Pathways

The therapeutic effects of Amaryllidaceae alkaloids are often mediated through complex signaling pathways. A potential pathway for the neuroprotective effects of this compound, based on its predicted AChE inhibition, is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloid Profiling and Cholinesterase Inhibitory Potential of Crinum × amabile Donn. (Amaryllidaceae) Collected in Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lycorine Alkaloid and Crinum americanum L. (Amaryllidaceae) Extracts Display Antifungal Activity on Clinically Relevant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of 3-Acetylpyridine

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The request specified "3-Acetylnerbowdine." Initial research indicates this is a likely typographical error for "3-Acetylpyridine." This document proceeds under the assumption that the intended subject is 3-Acetylpyridine, a well-documented neurotoxin.

Introduction:

3-Acetylpyridine (3-AP) is a synthetic compound recognized for its potent neurotoxic properties. It functions as a metabolic antagonist to nicotinamide (niacin), leading to the selective degeneration of specific neuronal populations.[1][2] This targeted neurotoxicity has established 3-AP as a valuable tool in neuroscience research for creating animal models of neurodegenerative conditions, particularly cerebellar ataxia.[1] This guide provides a comprehensive overview of the preliminary studies on the mechanism of action of 3-Acetylpyridine, with a focus on its biochemical interactions, resultant signaling pathway disruptions, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Nicotinamide Antagonism and Energy Metabolism Disruption

The primary mechanism of 3-Acetylpyridine's toxicity stems from its structural similarity to nicotinamide, allowing it to act as a competitive antagonist in the Nicotinamide Adenine Dinucleotide (NAD) salvage pathway.[3] This interference leads to a cascade of events culminating in neuronal cell death.

1. Formation of a Fraudulent Coenzyme: 3-AP is processed by the enzymes of the NAD salvage pathway, specifically nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), to form an analogue of NAD, 3-acetylpyridine adenine dinucleotide (3-APAD).[3]

2. Depletion of Cellular NAD and ATP: The synthesis of 3-APAD competitively inhibits the production of authentic NAD. This leads to a significant decrease in the cellular pool of NAD, a critical coenzyme for numerous redox reactions essential for cellular respiration.[4][5] The reduction in NAD levels directly impairs mitochondrial function, leading to a marked depletion of adenosine triphosphate (ATP), the primary energy currency of the cell.[6][7]

3. Impairment of Energy-Dependent Cellular Processes: The decline in ATP levels has widespread consequences for neuronal function and survival. Key energy-dependent processes, such as axonal transport, are suppressed within hours of 3-AP administration.[7] This energy crisis is a central factor in the subsequent neurodegeneration.

Neurotoxicity and Putative Signaling Pathways

The neurotoxic effects of 3-AP are remarkably selective, primarily affecting the inferior olivary nucleus of the brainstem, which subsequently leads to the degeneration of climbing fibers in the cerebellum.[1][8] This selective vulnerability is not fully understood but is thought to be linked to the high metabolic rate of these neurons. Additionally, 3-AP has been shown to induce degeneration in the nigrostriatal dopamine system.[9][10][11]

Excitotoxicity: Studies have indicated that 3-AP-induced neurotoxicity may involve a secondary excitotoxic mechanism mediated by N-methyl-D-aspartate (NMDA) receptors.[6] The impairment of energy metabolism can lead to the failure of ion pumps, resulting in membrane depolarization and excessive release of glutamate. This, in turn, over-activates NMDA receptors, leading to an influx of Ca2+ and the activation of downstream cell death pathways. This hypothesis is supported by findings that NMDA receptor antagonists can partially attenuate the lesions caused by 3-AP.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on 3-Acetylpyridine.

| Animal Model | Compound | Dose | Route of Administration | Observed Effects | Reference |

| Rat | 3-Acetylpyridine | 65 mg/kg | Intraperitoneal | Induces neurobehavioral symptoms and neurodegeneration in the inferior olivary nucleus. | [8][12] |

| Rat | Nicotinamide | 5, 50, 500 mg/kg | Intraperitoneal | Dose-dependent protection against 3-AP induced neurobehavioral effects. 500 mg/kg reverses muscular rigidity. | [12] |

| C57BL/6 Mouse | 3-Acetylpyridine | >422.5 mg/kg (6.5x rat dose) | Intraperitoneal | Produces deficits in balance and gait, with significant loss of NeuN(+) neurons in subregions of the inferior olive. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1. Induction of Neurotoxicity in Animal Models:

-

Objective: To induce selective neurodegeneration for studying cerebellar ataxia.

-

Protocol:

-

Adult male Sprague-Dawley rats are administered a single intraperitoneal (i.p.) injection of 3-Acetylpyridine at a dose of 65 mg/kg body weight.[8]

-

For neuroprotection studies, nicotinamide is injected i.p. at varying doses (5, 50, 500 mg/kg) immediately after, or at 3 and 6 hours post-3-AP administration.[12]

-

In C57BL/6 mice, a higher dose is required to produce comparable effects to rats.[1]

-

-

Endpoint: Observation of neurobehavioral symptoms (ataxia, rigidity) and subsequent histological analysis of brain tissue.

2. Assessment of Motor Coordination (Rotarod Test):

-

Objective: To quantify deficits in balance and motor coordination.

-

Protocol:

-

Mice are trained for several days to maintain their balance on a rotating rod.

-

Baseline performance is established before toxin administration.

-

Post-treatment, performance is reassessed at specific time points (e.g., 1 week).

-

The latency to fall off the rotorod is recorded.

-

-

Endpoint: A statistically significant decrease in the latency to fall indicates impaired motor coordination.

3. Histological and Immunohistochemical Analysis:

-

Objective: To visualize and quantify neuronal degeneration.

-

Protocol:

-

Animals are euthanized at various time points post-injection.

-

Brains are perfused, fixed, and sectioned.

-

Sections are stained with Nissl for general morphology or processed for immunohistochemistry using antibodies against neuronal markers like NeuN or tyrosine hydroxylase.[1][10][11]

-

For ultrastructural analysis, tissue is prepared for light and electron microscopy.[8]

-

-

Endpoint: Quantification of neuronal loss in specific brain regions (e.g., inferior olive) and observation of degenerative changes at the cellular level.

Preliminary studies have established 3-Acetylpyridine as a potent neurotoxin that acts primarily by disrupting cellular energy metabolism through its antagonism of nicotinamide. This leads to selective neuronal degeneration, particularly in the inferior olivary nucleus and the nigrostriatal pathway. The mechanism appears to be further compounded by secondary excitotoxicity. The use of 3-AP in animal models has been instrumental in advancing our understanding of the pathophysiology of cerebellar ataxia and other neurodegenerative disorders. Further research is warranted to fully elucidate the specific signaling cascades that determine neuronal vulnerability to this compound and to explore potential therapeutic interventions.

References

- 1. 3-Acetylpyridine neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Acetylpyridine Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Effect of nicotinamide adenine dinucleotide on the serotoninergic mediator system in the rat brain during 3-acetylpyridine administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the neurotoxin 3-acetylpyridine on levels of soluble proteins and enzyme activities in various tissues of Japanese quail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inferior olivary neurons: 3-acetylpyridine effects on glucose consumption, axonal transport, electrical activity and harmaline-induced tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A light and electron microscopic study of the effects of 3-acetylpyridine intoxication on the inferior olivary complex and cerebellar cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Acetylpyridine results in degeneration of the extrapyramidal and cerebellar motor systems: loss of the dorsolateral striatal dopamine innervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Acetylpyridine neurotoxicity to the nigrostriatal dopamine system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Acetylpyridine-induced degeneration of the nigrostriatal dopamine system: an animal model of olivopontocerebellar atrophy-associated parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of nicotinamide on neurobehavioral effects of 3-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Crinine-Type Alkaloids: Focus on 3-Acetylnerbowdine and Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinine-type alkaloids, a prominent class of Amaryllidaceae alkaloids, represent a structurally diverse family of natural products with a wide array of significant biological activities. These compounds, characterized by the 5,10b-ethanophenanthridine nucleus, have garnered considerable attention in the scientific community for their potential as therapeutic agents. This technical guide provides an in-depth review of crinine-type alkaloids, with a particular focus on 3-Acetylnerbowdine as a representative member. It summarizes their biological activities, presents available quantitative data, outlines detailed experimental protocols for their isolation and synthesis, and visualizes key signaling pathways associated with their mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Crinine-Type Alkaloids

Crinine-type alkaloids are a major subgroup of the Amaryllidaceae alkaloid family, isolated from various species of the Crinum genus, which is distributed throughout tropical and subtropical regions.[1][2] These plants have a long history in traditional medicine, and modern phytochemical investigations have revealed a wealth of structurally unique alkaloids.[1][2] The core chemical structure of these compounds is the 5,10b-ethanophenanthridine ring system.[2]

The crinine alkaloid family exhibits a remarkable range of biological effects, including but not limited to anti-viral, anti-bacterial, anti-proliferative, anti-malarial, anti-plasmodial, and apoptosis-inducing properties.[3][4] Furthermore, some of these alkaloids have shown potential as acetylcholinesterase inhibitors, suggesting their relevance in the context of neurodegenerative diseases.[5]

While a significant body of research exists for many crinine-type alkaloids, specific data for some members, such as this compound, remains limited. This guide will therefore focus on the broader class of crinine-type alkaloids, using available data from prominent members to illustrate the therapeutic potential of this family.

Biological Activities and Quantitative Data

The diverse biological activities of crinine-type alkaloids make them attractive candidates for drug development. The primary activities investigated include acetylcholinesterase (AChE) inhibition and the induction of apoptosis in cancer cells.

Acetylcholinesterase (AChE) Inhibitory Activity

Several crinine-type alkaloids have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[5]

| Alkaloid | IC50 (µM) | Source Organism/Assay Condition | Reference |

| Hamayne | 250 | Crinum jagus, Crinum glaucum / Ellman spectrophotometric test | [1] |

| Lycorine | 450 | Crinum jagus, Crinum glaucum / Ellman spectrophotometric test | [1] |

| Crinine | 461 ± 14 | Amaryllidaceae alkaloids / AChE inhibitory activity assay | [6] |

| Crinamidine | 300 ± 27 | Amaryllidaceae alkaloids / AChE inhibitory activity assay | [6] |

| Epivittatine | 239 ± 9 | Amaryllidaceae alkaloids / AChE inhibitory activity assay | [6] |

| 6-Hydroxycrinamine | 490 ± 7 | Amaryllidaceae alkaloids / AChE inhibitory activity assay | [6] |

Apoptosis-Inducing Activity

A significant area of research for crinine-type alkaloids is their potential as anti-cancer agents through the induction of apoptosis (programmed cell death).[2][3]

| Alkaloid | ED50 (µM) | Cell Line | Reference |

| Crinamine | 12.5 | Rat hepatoma (5123tc) | [7] |

| Haemanthamine | 15 | Rat hepatoma (5123tc) | [7] |

Note: As of the latest literature review, specific quantitative biological activity data (e.g., IC50, EC50) for this compound has not been extensively reported. The data presented here is for structurally related and well-studied crinine-type alkaloids.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and synthesis of crinine-type alkaloids based on established methodologies in the field.

General Protocol for Isolation of Crinine-Type Alkaloids from Crinum Species

This protocol outlines a typical acid-base extraction method for isolating alkaloids from plant material.[8]

Materials:

-

Dried and powdered plant material (e.g., bulbs of Crinum species)

-

Methanol (80%)

-

2% Sulfuric acid (H₂SO₄)

-

Petroleum ether

-

25% Ammonium hydroxide (NH₄OH)

-

Ethyl acetate

-

Rotary evaporator

-

Centrifuge

-

Shaker

Procedure:

-

Extraction: Macerate the powdered plant material (1 g) in 80% methanol. Place the mixture on a shaker at 150 rpm overnight at room temperature.

-

Centrifugation: Centrifuge the mixture at 8000 rpm for 10 minutes to separate the supernatant from the solid plant material.

-

Concentration: Concentrate the supernatant using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction: a. Dissolve the dried crude extract in 20 mL of 2% H₂SO₄. b. Wash the acidic solution with an equal volume of petroleum ether to remove non-alkaloidal lipophilic compounds. c. Separate the aqueous layer and basify it to a pH of 9.5-10 with 25% ammonium hydroxide. d. Extract the alkaloids from the basified aqueous solution with ethyl acetate.

-

Final Concentration: Evaporate the ethyl acetate fraction to dryness to yield the total alkaloid extract.

-

Purification: The crude alkaloid extract can be further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) to isolate individual alkaloids.

General Protocol for the Synthesis of the Crinine Core Structure

The synthesis of the crinine alkaloid core often involves a Pictet-Spengler reaction as a key step to form the characteristic bridged ring system.[5] The following is a conceptual workflow.

Conceptual Workflow for Crinine Synthesis:

Detailed Synthetic Steps (Illustrative Example): A common strategy involves the construction of a C3a-arylated perhydroindole intermediate. This intermediate is then treated with formaldehyde and a protic acid, or a reagent like Eschenmoser's salt (H₂C=NMe₂⁺I⁻), to generate an iminium ion. This iminium ion subsequently undergoes an intramolecular Pictet-Spengler cyclization to afford the crinine ring system.[5] Further modifications can then be made to achieve the desired substitutions found in natural crinine alkaloids.

Signaling Pathways and Mechanism of Action

The biological effects of crinine-type alkaloids are mediated through their interaction with specific cellular pathways. Two of the most well-characterized mechanisms are the inhibition of acetylcholinesterase and the induction of apoptosis.

Acetylcholinesterase Inhibition Pathway

Crinine-type alkaloids can act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these alkaloids increase the concentration and duration of action of ACh, leading to enhanced cholinergic neurotransmission.[2]

Apoptosis Induction Pathway (Bcl-2 Family)

Certain crinine-type alkaloids induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[9] These alkaloids can lead to the downregulation of anti-apoptotic proteins (like Bcl-2 and Mcl-1) and the upregulation of pro-apoptotic proteins (like BAX), resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[9]

Conclusion and Future Directions

Crinine-type alkaloids are a fascinating and promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly in the areas of neurodegenerative disease and oncology, warrant further investigation. While substantial progress has been made in understanding the chemistry and pharmacology of many members of this family, further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for a broader range of these compounds, including this compound. The development of more efficient and scalable synthetic routes will also be crucial for advancing these natural products from the laboratory to the clinic. Continued exploration of the Crinum genus is likely to yield novel crinine-type alkaloids with unique biological profiles, further expanding the therapeutic possibilities of this remarkable family of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid synthesis of the core scaffold of crinane and haemanthamine through a multi-component approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral alkaloids from Crinum jagus: Extraction, synergistic effects, and activity against dengue virus and human coronavirus OC43 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Acetylnerbowdine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylnerbowdine is a crinine-type Amaryllidaceae alkaloid that has been identified in the bulbs of Nerine bowdenii.[1][2] Amaryllidaceae alkaloids are a class of natural products known for their diverse biological activities, with a notable example being galanthamine, an approved drug for the treatment of Alzheimer's disease. The alkaloid extract of Nerine bowdenii has demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting the therapeutic potential of its constituent compounds.[1][3] this compound, as an acetylated derivative, is of interest for its potential pharmacological properties, particularly as an acetylcholinesterase inhibitor.

Data Presentation

While specific quantitative data for the extraction of this compound is not available, the following table summarizes the yields of a total alkaloid extract from Nerine bowdenii and the relative abundance of this compound as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis in a representative study.

| Plant Material | Extraction Method | Total Alkaloid Yield (% of dry weight) | This compound Abundance (% of Total Ion Current) | Reference |

| Nerine bowdenii bulbs | Methanolic Extraction | Not Reported | Present (unquantified) | [1] |

Experimental Protocols

The following is a detailed, generalized protocol for the extraction and isolation of Amaryllidaceae alkaloids, including this compound, from the bulbs of Nerine bowdenii.

1. Plant Material Preparation:

-

Fresh bulbs of Nerine bowdenii should be collected, washed, and minced.

-

The minced material is then lyophilized (freeze-dried) to remove water and facilitate efficient extraction.

-

The dried material should be ground into a fine powder.

2. Extraction of Crude Alkaloids:

-

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature with agitation for 48-72 hours. The process should be repeated three times with fresh solvent.

-

Alternatively, Soxhlet extraction with methanol or ethanol can be employed for a more rapid extraction, though this may risk degradation of thermolabile compounds.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Liquid-Liquid Extraction (Purification):

-

The crude methanolic extract is dissolved in 2% sulfuric acid (H₂SO₄).

-

This acidic solution is then washed with diethyl ether or chloroform to remove neutral and weakly acidic compounds, such as fats and pigments. The aqueous layer, containing the protonated alkaloids, is retained.

-

The acidic aqueous layer is then basified to a pH of 9-10 with a concentrated ammonium hydroxide (NH₄OH) solution.

-

The basified solution is exhaustively extracted with chloroform or a chloroform-methanol mixture (e.g., 9:1 v/v). The organic layers, now containing the free alkaloids, are combined.

-

The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and evaporated to dryness under reduced pressure to yield the total alkaloid extract.

4. Chromatographic Separation and Isolation:

-

The total alkaloid extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity with the addition of methanol. For example, a gradient of chloroform-methanol (from 100:0 to 80:20) can be used.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1) and visualized under UV light and with Dragendorff's reagent.

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the fractions containing this compound can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

5. Structure Elucidation:

-

The purity and structure of the isolated this compound are confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC).

Visualizations

Experimental Workflow

Caption: Generalized workflow for the extraction and isolation of this compound.

Signaling Pathway: Acetylcholinesterase Inhibition

References

Application Notes and Protocols: Synthesis and Potential Applications of 3-Acetylnerbowdine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylnerbowdine is a semi-synthetic derivative of Nerbowdine, a member of the Amaryllidaceae alkaloid family. This family of natural products is renowned for a wide spectrum of biological activities, including acetylcholinesterase (AChE) inhibition, and cytotoxic, and antiviral properties.[1][2][3] The structural complexity and potent bioactivity of these alkaloids make them and their derivatives attractive targets for drug discovery and development.

This document provides a detailed protocol for the semi-synthesis of this compound from its natural precursor, Nerbowdine. Additionally, it outlines potential applications and research directions for this compound and its derivatives, based on the known biological roles of related Amaryllidaceae alkaloids.

Chemical Structures

The structure of this compound is characterized by a complex pentacyclic core, typical of crinane-type Amaryllidaceae alkaloids. The acetylation occurs at the C-3 hydroxyl group of the parent compound, Nerbowdine.